Vasopressin V2 receptor antagonist 2
Description
Vasopressin V2 receptor antagonists are therapeutic agents that selectively block the vasopressin V2 receptors in the kidneys, primarily located in the collecting ducts. By inhibiting these receptors, they reduce aquaporin-2 channel insertion, thereby decreasing water reabsorption and promoting electrolyte-free water excretion (aquaresis). This mechanism is critical for managing conditions like hyponatremia, heart failure, liver cirrhosis, and autosomal dominant polycystic kidney disease (ADPKD) . These antagonists also suppress cyclic adenosine monophosphate (cAMP) signaling, which is implicated in renal cyst growth and disease progression in ADPKD .
Properties
Molecular Formula |
C62H91FN16O11 |
|---|---|
Molecular Weight |
1255.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(4-tert-butylphenyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C62H91FN16O11/c1-8-42(59(89)79-30-12-15-48(79)57(87)75-44(14-11-29-71-61(68)69)53(83)74-43(52(65)82)13-10-28-70-60(66)67)73-55(85)47(34-49(64)80)77-58(88)51(35(3)4)78-56(86)46(32-36-18-24-40(63)25-19-36)76-54(84)45(31-37-20-26-41(27-21-37)90-9-2)72-50(81)33-38-16-22-39(23-17-38)62(5,6)7/h16-27,35,42-48,51H,8-15,28-34H2,1-7H3,(H2,64,80)(H2,65,82)(H,72,81)(H,73,85)(H,74,83)(H,75,87)(H,76,84)(H,77,88)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45+,46-,47-,48-,51-/m0/s1 |
InChI Key |
SNHJAZWMZSZXFM-XJKSQIOZSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vasopressin V2 receptor antagonist 2 involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of benzodiazepine derivatives. For example, lixivaptan, a selective nonpeptide V2 antagonist, is synthesized through a series of reactions involving the formation of a benzodiazepine core structure . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Vasopressin V2 receptor antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
Vasopressin V2 receptor antagonist 2 has a wide range of scientific research applications:
Mechanism of Action
Vasopressin V2 receptor antagonist 2 exerts its effects by selectively binding to the V2 receptors in the renal collecting ducts. This binding prevents vasopressin from activating the receptors, thereby inhibiting the insertion of aquaporin channels into the apical membrane. As a result, water reabsorption is reduced, leading to increased water excretion and normalization of sodium levels . The molecular targets involved include the V2 receptors and the associated signaling pathways that regulate water balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares key vasopressin V2 receptor antagonists based on receptor selectivity, pharmacokinetics, clinical indications, efficacy, and safety profiles.
Tolvaptan
- Receptor Selectivity : Selective V2 antagonist with 1.8-fold greater affinity for V2 receptors compared to native arginine vasopressin (AVP) and 29-fold selectivity over V1 receptors .
- Clinical Indications : Approved for hyponatremia (EU and US), ADPKD (EMA and FDA), and heart failure (US) .
- Efficacy :
- Safety: Notable for hepatotoxicity (requires monitoring), thirst, and polyuria.
Conivaptan
- Receptor Selectivity : Dual V1a/V2 antagonist .
- Clinical Indications : Approved for hypervolemic and euvolemic hyponatremia in hospitalized patients (US only) .
- Efficacy : Rapid correction of hyponatremia via combined V1a/V2 blockade. Less studied in ADPKD compared to tolvaptan .
- Safety: Administered intravenously; risks include injection-site reactions and drug interactions (CYP3A4 substrate) .
Lixivaptan
- Receptor Selectivity : Selective V2 antagonist .
- Clinical Indications : Phase 3 trials for hyponatremia and ADPKD .
- Efficacy : Demonstrated aquaretic effects in cirrhotic patients and those with heart failure .
- Safety : Preliminary data suggest fewer hepatic adverse events than tolvaptan, but long-term studies are pending .
OPC-31260
- Receptor Selectivity : Selective V2 antagonist with lower potency than tolvaptan .
- Efficacy: Reduces renal cAMP and inhibits cystogenesis in animal models of ADPKD .
VRQ397 (CRAVKY)
- Mechanism: Noncompetitive V2 antagonist, distinct from peptide-based antagonists .
Experimental Compounds (e.g., 1t, OPC-41061)
- Compound 1t : A substituted desloratadine derivative with high V2 affinity and potent diuretic activity in vivo .
- OPC-41061 : Structurally optimized benzazepine derivative with enhanced oral activity and V2 selectivity .
Comparative Data Table
| Compound | Receptor Selectivity | Administration | Key Indications | Efficacy Highlights | Notable Risks |
|---|---|---|---|---|---|
| Tolvaptan | V2-selective | Oral | Hyponatremia, ADPKD, HF | Reduces cyst growth (ADPKD), improves [Na+] | Hepatotoxicity, polyuria |
| Conivaptan | V1a/V2 dual | IV | Hospitalized hyponatremia | Rapid [Na+] correction | Injection-site reactions, CYP3A4 risk |
| Lixivaptan | V2-selective | Oral | Hyponatremia (Phase 3) | Aquaretic effects in cirrhosis | Limited long-term data |
| OPC-31260 | V2-selective | Oral (preclin) | Preclinical ADPKD models | Inhibits cystogenesis in animals | Not clinically approved |
| VRQ397 | Noncompetitive V2 | Experimental | Hydroosmotic research | Novel binding mechanism | Early-stage development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
